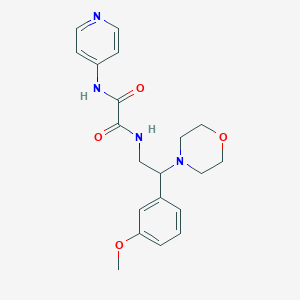

N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(pyridin-4-yl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(pyridin-4-yl)oxalamide, commonly known as MOR2472, is a small molecule drug that has recently gained attention in the scientific community due to its potential therapeutic applications. This compound is a potent antagonist of the G protein-coupled receptor 40 (GPR40), which is involved in the regulation of insulin secretion and glucose homeostasis.

Wissenschaftliche Forschungsanwendungen

Photocatalytic Degradation of Pollutants

The photocatalytic degradation of aromatic pollutants, including compounds structurally related to N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(pyridin-4-yl)oxalamide, has been investigated for water treatment applications. Pyridine and morpholine derivatives have been shown to undergo mineralization under UV light in the presence of TiO2, highlighting the potential of photocatalytic pathways for environmental cleanup (Pichat, 1997).

Heterocyclic N-oxide Derivatives in Synthesis and Medicine

Heterocyclic N-oxide derivatives, including those synthesized from pyridine, have been widely studied for their utility in organic synthesis, catalysis, and medicinal applications. These compounds serve as versatile intermediates and show biological importance, with potential applications in developing metal complexes, catalysts, and drugs with anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).

Chemistry and Properties of Pyridine Derivatives

The chemistry and properties of pyridine derivatives, including their complexation behavior and biological activity, have been thoroughly reviewed. Such studies are crucial for identifying potential areas of interest for future investigations into analogues of this compound (Boča et al., 2011).

Chemical Inhibitors of Cytochrome P450 Isoforms

Research into chemical inhibitors of cytochrome P450 isoforms, including pyridine derivatives, is crucial for understanding drug-drug interactions and enhancing drug safety. The selectivity of these inhibitors plays a vital role in deciphering the involvement of specific CYP isoforms in drug metabolism (Khojasteh et al., 2011).

Phosphorus-containing Polymers in Biomedicine

Phosphorus-containing polymers, including those with morpholine derivatives, show promising applications in biomedicine due to their biocompatibility and resistance to protein adsorption. They are explored for use in dentistry, regenerative medicine, and drug delivery (Monge et al., 2011).

1,3,4-Oxadiazole Derivatives in Medicinal Chemistry

1,3,4-Oxadiazole derivatives, featuring structural motifs related to the compound of interest, have been extensively studied for their therapeutic potential across a range of medical applications. These compounds have demonstrated a broad spectrum of bioactivities, making them valuable in the development of new medicinal agents (Verma et al., 2019).

Wirkmechanismus

Target of Action

Compounds with similar structures have been reported to target receptor tyrosine kinases . These enzymes play a crucial role in cellular processes such as growth, differentiation, metabolism, and apoptosis .

Mode of Action

It can be inferred that the compound interacts with its targets, possibly receptor tyrosine kinases, leading to changes in the enzymatic activity and subsequent cellular processes .

Biochemical Pathways

Given its potential interaction with receptor tyrosine kinases, it may influence pathways related to cell growth, differentiation, and apoptosis .

Pharmacokinetics

The compound’s bioavailability would be influenced by these properties .

Result of Action

Given its potential interaction with receptor tyrosine kinases, it may influence cellular processes such as growth, differentiation, and apoptosis .

Eigenschaften

IUPAC Name |

N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-N'-pyridin-4-yloxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O4/c1-27-17-4-2-3-15(13-17)18(24-9-11-28-12-10-24)14-22-19(25)20(26)23-16-5-7-21-8-6-16/h2-8,13,18H,9-12,14H2,1H3,(H,22,25)(H,21,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFCLPIKNYQMPJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CNC(=O)C(=O)NC2=CC=NC=C2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-5-methyl-7-(pyridin-3-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2535205.png)

![N-((tetrahydrofuran-2-yl)methyl)-4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carboxamide](/img/structure/B2535207.png)

![4-[ethyl-(phenylmethyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2535218.png)

![4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B2535220.png)

![1-Methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B2535225.png)